molecular formula C6H5ClIN B15250661 2-(Chloromethyl)-5-iodopyridine

2-(Chloromethyl)-5-iodopyridine

Cat. No.: B15250661
M. Wt: 253.47 g/mol
InChI Key: CHMBLTXRDNJTAO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-iodopyridine is an organic compound that belongs to the class of halopyridines It is characterized by the presence of both a chloromethyl and an iodine substituent on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the chloromethylation of 5-iodopyridine. This can be achieved by reacting 5-iodopyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the handling of hazardous reagents and the potential for by-product formation.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as tetrahydrofuran.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield aminomethyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(Chloromethyl)-5-iodopyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-iodopyridine involves its reactivity with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The iodine substituent can participate in halogen bonding, influencing molecular interactions and stability .

Comparison with Similar Compounds

  • 2-(Chloromethyl)-5-bromopyridine
  • 2-(Chloromethyl)-5-fluoropyridine
  • 2-(Chloromethyl)-5-chloropyridine

Comparison: Compared to its analogs, 2-(Chloromethyl)-5-iodopyridine is unique due to the presence of iodine, which imparts distinct reactivity and physical properties. The larger atomic radius and higher polarizability of iodine compared to other halogens can influence the compound’s behavior in chemical reactions and its interactions with other molecules .

Properties

Molecular Formula

C6H5ClIN

Molecular Weight

253.47 g/mol

IUPAC Name

2-(chloromethyl)-5-iodopyridine

InChI

InChI=1S/C6H5ClIN/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2

InChI Key

CHMBLTXRDNJTAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1I)CCl

Origin of Product

United States

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